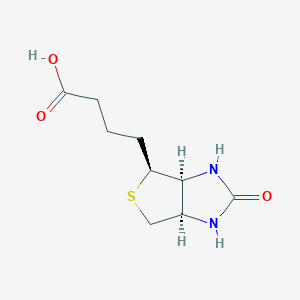
Norbiotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbiotin is a derivative of biotin, a water-soluble B-vitamin (vitamin B7) that plays a crucial role in various metabolic processes. This compound is structurally similar to biotin but has a modified side chain, which imparts unique properties and applications. This compound is of significant interest in biochemical research due to its interactions with biotin-binding proteins such as avidin and streptavidin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norbiotin can be synthesized through the modification of biotin. One common method involves the extension of the biotin side chain by a single CH2 group. This modification can be achieved through various chemical reactions, including alkylation and amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using biotin as the starting material. The process includes several steps of purification and quality control to ensure the final product’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Norbiotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can be used in further biochemical applications .
Aplicaciones Científicas De Investigación
Norbiotin has a wide range of applications in scientific research:
Chemistry: Used as a probe in studying biotin-binding proteins and their interactions.
Biology: Employed in labeling and tracking biotinylated molecules in biological systems.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of biosensors and diagnostic tools
Mecanismo De Acción
Norbiotin exerts its effects primarily through its interaction with biotin-binding proteins such as avidin and streptavidin. These interactions are highly specific and stable, making this compound an excellent tool for various biochemical assays. The binding of this compound to these proteins can influence their conformation and activity, thereby affecting downstream molecular pathways .
Comparación Con Compuestos Similares
Biotin: The parent compound, essential for various metabolic processes.
Homobiotin: A biotin derivative with an extended side chain.
Dethiobiotin: A biotin analogue lacking the sulfur atom in the ring structure
Comparison: Norbiotin is unique due to its modified side chain, which imparts different binding affinities and specificities compared to biotin and its other derivatives. This uniqueness makes this compound particularly useful in applications requiring precise control over biotin-protein interactions .
Propiedades
Número CAS |
669-72-7 |
|---|---|
Fórmula molecular |
C9H14N2O3S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
4-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]butanoic acid |
InChI |
InChI=1S/C9H14N2O3S/c12-7(13)3-1-2-6-8-5(4-15-6)10-9(14)11-8/h5-6,8H,1-4H2,(H,12,13)(H2,10,11,14)/t5-,6-,8-/m0/s1 |
Clave InChI |
AINAXQHKYSZESH-HAFWLYHUSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(=O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


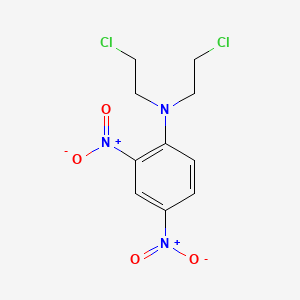
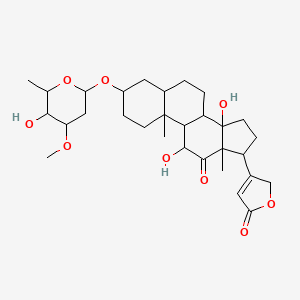
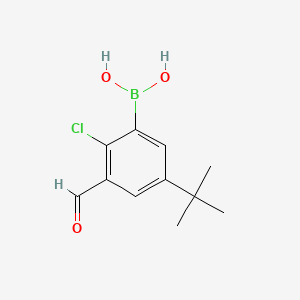
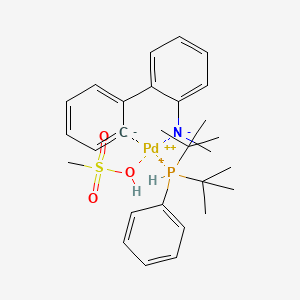
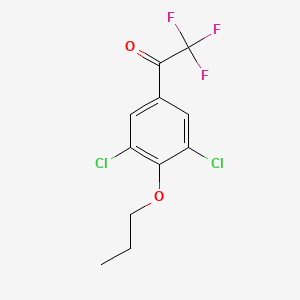
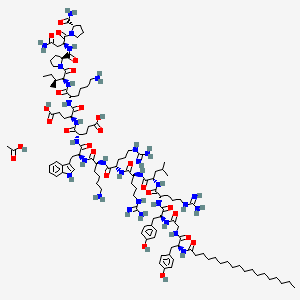
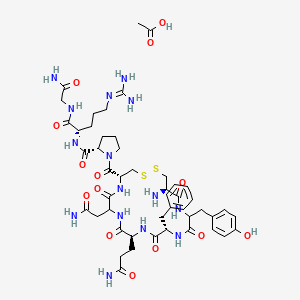

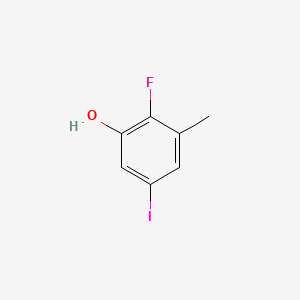
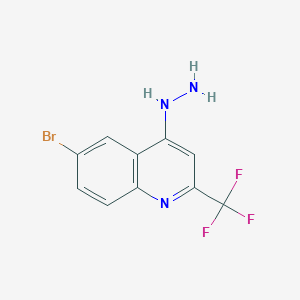
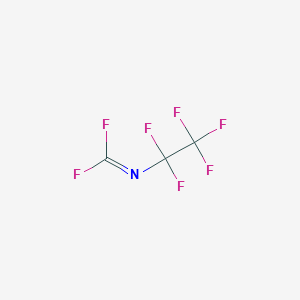
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14757329.png)
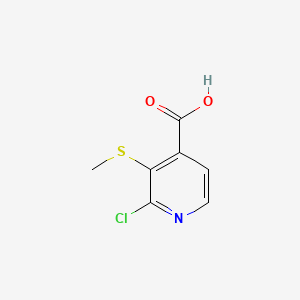
![3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid](/img/structure/B14757341.png)
